molecular formula C35H48N10O15 B1671219 Emideltide CAS No. 62568-57-4

Emideltide

Cat. No.: B1671219
CAS No.: 62568-57-4
M. Wt: 848.8 g/mol
InChI Key: ZRZROXNBKJAOKB-GFVHOAGBSA-N
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Safety and Hazards

Emideltide is advised to be handled with care. Users are advised not to breathe dust and to avoid contact with skin and eyes . It is classified under WGK Germany 3, indicating it is moderately hazardous to water .

Future Directions

While specific future directions for Emideltide are not detailed in the search results, the field of peptide therapeutics is rapidly advancing . Given this compound’s role in promoting sleep, future research could potentially explore its use in treating sleep disorders or related conditions.

Relevant Papers

There are several papers associated with this compound . One paper discusses the use of a cross-linker for probing protein 3D structures based on electrochemical mass spectrometry . Another paper discusses the effect of delta sleep-inducing peptide on the functional state of hepatocytes in rats during restraint stress .

Biochemical Analysis

Biochemical Properties

Emideltide interacts with various components of the central nervous system, primarily through the modulation of GABAergic and NMDA pathways . It contributes to the modulation of pain perception, stress response, and overall cognitive function . This compound is unusual among peptides in that it can freely cross the blood-brain barrier and is readily absorbed from the gut without being denatured by enzymes .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of GABAergic, glutamatergic, and other neuronal systems . It has been reported to increase sleep in subjects with insomnia . In addition to addressing sleep disturbance, this compound assists in cellular repair by improving REM, resetting the circadian clock genes, and suppressing paradoxical sleep .

Molecular Mechanism

The molecular mechanism of this compound is multifaceted, encompassing interactions with the central nervous system and modulation of GABA receptors to facilitate sleep induction and stress reduction . These interactions predominantly occur through the modulation of GABAergic and NMDA pathways within the brain . This compound functions as a neuropeptide that targets specific receptors involved in the regulation of sleep-wake cycles .

Temporal Effects in Laboratory Settings

This compound exhibits a marked diurnal variation, with concentrations low in the mornings and higher in the afternoons . An elevation of endogenous this compound concentration has been shown to be associated with suppression of both slow-wave sleep and rapid-eye-movement sleep . This compound has a half-life in human plasma of between 7 and 8 minutes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While the optimal dosage is yet to be definitively determined, some recommendations suggest a range between 100mcg to 250mcg every alternate day .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily affecting the activity of GABAergic and NMDA pathways within the brain . It is degraded in blood, the pathway involving the amino-peptidases .

Transport and Distribution

This compound can freely cross the blood-brain barrier and is readily absorbed from the gut without being denatured by enzymes . It is present in relatively high concentrations in human milk .

Subcellular Localization

This compound is primarily synthesized in the hypothalamus and targets multiple sites within the brainstem . It is present in both free and bound forms in some cerebral structures, primarily the hypothalamus and limbic system, as well as pituitary and different peripheral organs, tissues, and body fluids .

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZROXNBKJAOKB-GFVHOAGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978151
Record name N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

848.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62568-57-4, 69431-45-4
Record name Emideltide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delta Sleep-Inducing Peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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